N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a bromine and nitro group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Properties
Molecular Formula |
C14H11BrN2O2 |
|---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11BrN2O2/c1-10-4-2-3-5-13(10)16-9-11-6-7-12(15)14(8-11)17(18)19/h2-9H,1H3 |
InChI Key |
RVLFNTRHZRQNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of an amino group.
Reduction of Imine Bond: Formation of an amine.
Substitution of Bromine: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, this compound could be used in the development of dyes, pigments, or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)METHANIMINE exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-CHLOROPHENYL)METHANIMINE
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-HYDROXYPHENYL)METHANIMINE
Uniqueness
The presence of both bromine and nitro groups on the phenyl ring makes (E)-1-(4-BROMO-3-NITROPHENYL)-N-(2-METHYLPHENYL)METHANIMINE unique in terms of its reactivity and potential applications. These functional groups can significantly influence the compound’s chemical behavior and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
